molecular formula C10H9NO4 B3365557 1-(3-Nitrophenyl)cyclopropanecarboxylic acid CAS No. 124367-33-5

1-(3-Nitrophenyl)cyclopropanecarboxylic acid

Cat. No.: B3365557
CAS No.: 124367-33-5
M. Wt: 207.18 g/mol
InChI Key: NWBHLEMEJAGMDV-UHFFFAOYSA-N
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Description

1-(3-Nitrophenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-Nitrophenyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the cyclopropanation of 3-nitrostyrene using a diazo compound in the presence of a transition metal catalyst, such as rhodium or copper. The reaction typically proceeds under mild conditions, often at room temperature, and yields the desired cyclopropane derivative.

Another method involves the nitration of cyclopropanecarboxylic acid derivatives. This process requires careful control of reaction conditions to ensure selective nitration at the desired position on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes, utilizing nitrating agents such as nitric acid or a mixture of nitric acid and sulfuric acid. The reaction conditions, including temperature and concentration, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Nitrophenyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.

    Esterification: The carboxylic acid group can be esterified using alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Sodium methoxide in methanol, potassium tert-butoxide in tert-butanol.

    Esterification: Methanol with sulfuric acid, ethanol with hydrochloric acid.

Major Products Formed

    Reduction: 1-(3-Aminophenyl)cyclopropanecarboxylic acid.

    Substitution: Various substituted phenylcyclopropanecarboxylic acids depending on the nucleophile used.

    Esterification: Methyl 1-(3-nitrophenyl)cyclopropanecarboxylate, ethyl 1-(3-nitrophenyl)cyclopropanecarboxylate.

Scientific Research Applications

1-(3-Nitrophenyl)cyclopropanecarboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.

    Biology: Investigated for its potential biological activity. Compounds with nitrophenyl groups are often studied for their antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development. The nitrophenyl group can be modified to enhance biological activity and selectivity.

    Industry: Used in the production of specialty chemicals and materials. Its derivatives may find applications in the development of new polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Nitrophenyl)cyclopropanecarboxylic acid depends on its specific application. In biological systems, the nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, such as antimicrobial activity or cytotoxicity.

The molecular targets and pathways involved in its action include enzymes that catalyze the reduction of the nitro group, leading to the formation of reactive species that can damage cellular structures or interfere with metabolic processes.

Comparison with Similar Compounds

1-(3-Nitrophenyl)cyclopropanecarboxylic acid can be compared with other nitrophenyl-substituted cyclopropane derivatives, such as:

    1-(4-Nitrophenyl)cyclopropanecarboxylic acid: Similar structure but with the nitro group in the para position. This positional difference can affect the compound’s reactivity and biological activity.

    1-(2-Nitrophenyl)cyclopropanecarboxylic acid: Nitro group in the ortho position, which can lead to different steric and electronic effects compared to the meta position.

    1-(3-Nitrophenyl)cyclopropane:

The uniqueness of this compound lies in the combination of the nitrophenyl and cyclopropanecarboxylic acid moieties, which confer distinct reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

1-(3-nitrophenyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c12-9(13)10(4-5-10)7-2-1-3-8(6-7)11(14)15/h1-3,6H,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWBHLEMEJAGMDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C2=CC(=CC=C2)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901257853
Record name 1-(3-Nitrophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124367-33-5
Record name 1-(3-Nitrophenyl)cyclopropanecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124367-33-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Nitrophenyl)cyclopropanecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901257853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Using 3-nitrophenylacetic acid t-butyl ester as a starting material and also using 1,2-dibromoethane (1 eq.) as a reagent, the same procedures of Examples 1a and 1b gave 1-(3-nitrophenyl)cyclopropanecarboxylic acid.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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